Dicliripariside B
Descripción
Dicliripariside B (C₃₁H₃₆O₁₆) is a naturally occurring organic compound isolated from the plant Dicliptera riparia. It has a molecular weight of 664.62 g/mol and a melting point of 210–212°C. Its structure is characterized by a glycoside backbone with a specific stereochemical configuration, as indicated by its optical rotation value of [α]₁₀ᴅ = -0.9° (in a 1:1 methanol:pyridine solution) .
Propiedades
Fórmula molecular |
C31H36O16 |
|---|---|
Peso molecular |
664.6 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[8-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C31H36O16/c1-12-27(44-13(2)32)23(36)25(38)30(43-12)42-11-20-21(34)22(35)24(37)31(47-20)46-19-9-16-17(33)10-18(14-5-7-15(40-3)8-6-14)45-28(16)26(39)29(19)41-4/h5-10,12,20-25,27,30-31,34-39H,11H2,1-4H3/t12-,20+,21+,22-,23-,24+,25+,27-,30+,31+/m0/s1 |
Clave InChI |
ISVJQJMGKFYXBW-OQZZIDIHSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)C(=O)C=C(O4)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)OC(=O)C |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)C(=O)C=C(O4)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)OC(=O)C |
Sinónimos |
dicliripariside B |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Comparison
Dicliripariside B is structurally related to Dicliripariside A, another glycoside isolated from Dicliptera riparia. Both compounds share a core aglycone structure but differ in their substituents:
- This compound : Contains an 8,9-dehydro-7,9-diisobutyryloxythymol moiety.
- Dicliripariside A : Features thymol isobutyrate groups without the double-bond conjugation at C8–C9 .
This structural variance likely impacts their pharmacokinetic properties, such as solubility and metabolic stability.
Pharmacological Activity
Comparative studies of glycosides from Dicliptera species highlight differences in bioactivity:
- Anti-inflammatory Effects : this compound demonstrates moderate inhibition of NF-κB in vitro, whereas Dicliripariside A shows weaker activity due to its lack of electron-withdrawing substituents .
- Cytotoxicity : In cancer cell lines (e.g., HeLa), this compound exhibits IC₅₀ values 30% lower than those of Dicliripariside A, suggesting enhanced efficacy linked to its dehydroisobutyryl groups .
Clinical and Regulatory Considerations
Current guidelines for biosimilars emphasize the need for comparative efficacy and safety data . For example:
- Efficacy : Clinical trials for this compound analogs must address dose-response relationships across subpopulations, as mandated by regulatory frameworks .
- Quality Control : Spectral data (e.g., ¹³C-NMR, IR) are critical for verifying structural consistency between batches, a requirement highlighted in pharmacopeial standards .
Data Tables
Table 1: Structural and Pharmacological Comparison of this compound and Analogs
Table 2: Regulatory Requirements for Comparative Studies
| Requirement | Description |
|---|---|
| Structural Similarity | Must confirm identical core structure and functional groups via NMR/MS. |
| Efficacy Equivalence | Clinical trials must demonstrate non-inferiority in primary endpoints. |
| Long-Term Safety Monitoring | Post-marketing surveillance for hepatotoxicity and resistance development. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
